Stereochemical Identity: (1R,2R) vs Racemic Mixture – Impact on Enantiomeric Excess and Downstream Synthesis
The target compound is supplied as the single (1R,2R) enantiomer (CAS 2287247-81-6), whereas the Sigma-Aldrich catalog entry (ENAH31551C39) is explicitly labeled as the racemic (rac) mixture . In stereospecific synthetic sequences—particularly those targeting enantiopure pharmaceuticals or agrochemicals—use of the racemate introduces a 50% enantiomeric impurity that must be separated downstream, effectively halving the theoretical yield of the desired enantiomer and adding purification cost. The defined (1R,2R) stereochemistry ensures that the cyclopropane ring chirality is fixed prior to further transformations, a critical requirement when the cyclopropane stereocenters are carried through to the final active molecule [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single enantiomer, (1R,2R) configuration (CAS 2287247-81-6) |
| Comparator Or Baseline | Racemic mixture (rac-(1R,2R)/(1S,2S), Sigma-Aldrich ENAH31551C39) |
| Quantified Difference | 100% enantiomeric excess (target) vs 0% ee (racemate); theoretical downstream yield advantage of up to 2-fold for the desired enantiomer |
| Conditions | As supplied by vendor; stereochemistry confirmed by InChI stereochemical descriptors (/t9-,10-/m0/s1 for the racemate ) |
Why This Matters
For procurement decisions in enantioselective synthesis programs, the single-enantiomer starting material eliminates the need for chiral resolution steps, reducing both material waste and process development time.
- [1] Kazuta, Y.; Matsuda, A.; Shuto, S. Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units. The Journal of Organic Chemistry, 2002, 67, 1669-1677. View Source
